5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid
Description
This compound is a spirocyclic β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 1,1-positions of the azaspiro[2.3]hexane core. Its molecular formula is C₁₂H₁₇F₂NO₄, with a molecular weight of 277.26 g/mol (exact mass: 277.2645) . The spirocyclic structure introduces conformational rigidity, making it valuable in medicinal chemistry for optimizing peptide backbone geometry and enhancing metabolic stability.
Properties
IUPAC Name |
2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.3]hexane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO4/c1-9(2,3)18-8(17)14-5-10(4-11(10,12)13)6(14)7(15)16/h6H,4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQDSBDLNVUPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230803-43-5 | |
| Record name | 5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid is a novel compound characterized by its unique spirocyclic structure, which integrates both fluorine and a tert-butoxycarbonyl functional group. This compound is gaining attention in medicinal chemistry due to its potential biological activities and structural diversity. Understanding its biological activity is essential for exploring its applications in drug development.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 277.27 g/mol. The presence of difluoro substituents and an aza group contributes to its chemical reactivity and potential biological properties.
Preliminary studies suggest that spirocyclic compounds like this compound may interact with various biological targets, influencing enzyme activity and receptor modulation. The unique arrangement of atoms may facilitate selective binding to specific proteins or enzymes, enhancing its pharmacological effects.
Biological Activity
Research indicates that compounds with similar structural features exhibit significant biological activities, including:
- Anti-inflammatory Effects : Spirocyclic compounds have been linked to anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
- Analgesic Activity : Similar compounds have shown promise in pain relief mechanisms, possibly by modulating pain pathways in the central nervous system.
- Neuroactive Properties : The presence of the aza group may confer neuroactive characteristics, suggesting potential applications in treating neurological disorders.
Comparative Analysis of Related Compounds
The following table summarizes the structural features and unique properties of compounds related to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Azaspiro[2.4]heptane | Similar spirocyclic structure | Potential neuroactive properties |
| 1-Amino-cyclopropanecarboxylic acid | Contains amino and carboxylic functionalities | Known for its role in neurotransmitter synthesis |
| 2-Fluorocyclopropanecarboxylic acid | Contains fluorine substituent | Enhanced lipophilicity affecting absorption |
| 3-Fluoropiperidine derivatives | Aza ring structure with fluorine | Exhibits diverse pharmacological activities |
This comparative analysis highlights how the specific combination of functional groups in this compound may confer unique biological properties not found in other compounds.
Case Studies and Research Findings
A number of studies have investigated the biological activity of related spirocyclic compounds:
- Study on Anti-inflammatory Activity : A study demonstrated that spirocyclic derivatives could significantly reduce inflammation markers in vitro, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.
- Neuroprotective Effects : Another research project explored the neuroprotective effects of similar aza-spiro compounds on neuronal cell lines subjected to oxidative stress, revealing enhanced cell viability and reduced apoptosis rates.
- Analgesic Evaluation : In vivo studies using rodent models indicated that certain derivatives exhibited significant analgesic effects comparable to standard analgesics like ibuprofen.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Ring Size and Fluorine Substitution
- Spiro[2.3]hexane vs. Spiro[2.4]heptane: The smaller spiro[2.3]hexane ring (6-membered system) in the target compound imposes greater steric constraints compared to the 7-membered spiro[2.4]heptane analogs . Fluorine at 1,1-positions (target compound) vs. 2,2- or 7,7-positions alters electronic effects. The 1,1-difluoro configuration increases electron-withdrawing character near the carboxylic acid group, which could modulate pKa and solubility .
Functional Group Variations
Preparation Methods
Asymmetric Double Allylic Alkylation
The spiro[2.3]hexane scaffold is typically constructed via a one-pot double allylic alkylation reaction. A glycine-derived imine intermediate serves as the starting material, reacting with allylic electrophiles in the presence of a chiral catalyst. For example, a chinchonidine-derived phase-transfer catalyst enables enantioselective C–C bond formation at low temperatures (–20°C), yielding the spirocyclic skeleton with >90% enantiomeric excess (ee).
Reaction Conditions:
- Substrate: N-Benzyl glycine imine
- Catalyst: Chinchonidine-derived ammonium salt (5 mol%)
- Solvent System: Toluene/dichloromethane (7:3 v/v)
- Temperature: –20°C
- Reaction Time: 7 hours
This method avoids racemization by maintaining a low temperature and inert atmosphere. The product is isolated via extraction with tert-butyl methyl ether, followed by silica gel chromatography.
Boc Protection and Carboxylic Acid Functionalization
Following spirocycle formation, the Boc group is introduced to protect the secondary amine. A two-step sequence involving:
- Deprotonation: Treatment with aqueous KOH (50%) to generate the free amine.
- Boc Activation: Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at room temperature.
The carboxylic acid moiety is subsequently unveiled through hydrolysis of a methyl ester intermediate. For instance, stirring the ester in a methanol/THF/water mixture (2:1:1 v/v) with KOH (50%) for 32 hours achieves quantitative conversion to the acid.
Fluorination Strategies
Electrophilic Fluorination
Difluorination at the 1,1-positions is accomplished using a bromine-fluorine exchange reaction. A dibrominated precursor undergoes treatment with silver(I) fluoride (AgF) or tetrabutylammonium fluoride (TBAF) in anhydrous acetonitrile. This step demands rigorous exclusion of moisture to prevent hydrolysis.
Typical Procedure:
Radical Fluorination
Alternative approaches employ radical-mediated fluorination using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI). These methods are less common due to competing side reactions but offer regioselectivity under photoredox conditions.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluorination rates but may reduce enantioselectivity. Non-polar solvents like toluene preserve stereochemical integrity but slow reaction kinetics.
Table 1: Solvent Optimization for Fluorination
| Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|
| Toluene | 70 | 73 | 92 |
| Acetonitrile | 70 | 68 | 85 |
| DMF | 70 | 55 | 78 |
Catalyst Loading and Counterion Effects
Reducing catalyst loading from 10 mol% to 5 mol% maintains enantioselectivity while lowering costs. Quaternary ammonium salts with bulky counterions (e.g., bromide) improve phase-transfer efficiency in asymmetric alkylation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR of the Boc-protected intermediate exhibits characteristic signals:
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI) for C₁₂H₁₇F₂NO₄ ([M–H]⁻):
Challenges and Mitigation Strategies
Epimerization During Acid Hydrolysis
Prolonged exposure to basic conditions during ester hydrolysis can cause epimerization at the spirocyclic center. Mitigation involves:
- Short Reaction Times: Limiting hydrolysis to ≤24 hours.
- Low Temperatures: Conducting reactions at 0–5°C.
Purification of Polar Intermediates
Silica gel chromatography often leads to poor recovery of polar intermediates. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient improves isolation yields.
Scale-Up Considerations
Industrial-scale synthesis requires:
- Continuous Flow Reactors: To maintain low temperatures (–20°C) during alkylation.
- In-line Analytics: FTIR and UV monitoring for real-time reaction control.
- Crystallization Protocols: Tert-butyl methyl ether/hexane mixtures induce crystallization of the Boc-protected acid.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
